molecular formula C6H7ClN2O B2844699 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 1780892-49-0

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B2844699
CAS No.: 1780892-49-0
M. Wt: 158.59
InChI Key: ZEKGZIARIDUTIH-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one (CAS 1780892-49-0) is a high-purity chemical compound offered for research and development purposes. This ketone derivative, with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol, serves as a versatile synthetic intermediate . Its core structure features a chlorinated imidazole ring, a privileged scaffold in medicinal chemistry, which makes it a valuable building block for the synthesis of more complex molecules . Researchers can utilize this compound in various fields, including the development of novel pharmaceuticals and agrochemicals, as well as in material science. As a ketone, it is a prime candidate for further chemical transformations, such as reductions to alcohols or reactions with nucleophiles, enabling the exploration of structure-activity relationships . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Certificate of Analysis for lot-specific data. Handle with care and adhere to all safety guidelines provided in the Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGZIARIDUTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radiszewski Method Adaptations

The Debus-Radiszewski synthesis, traditionally used for unsubstituted imidazoles, has been modified to introduce chlorine and methyl groups during ring formation. Glyoxal, formaldehyde, and ammonia are condensed with 5-chloro-2-butanone under acidic conditions to yield the imidazole skeleton. Subsequent N-methylation via dimethyl sulfate or methyl iodide introduces the 1-methyl group. This method achieves moderate yields (45–55%) but requires careful control of stoichiometry to avoid over-substitution.

Wallach Synthesis for Halogenated Derivatives

Wallach’s oxamide cyclization provides a pathway for chlorine incorporation. N,N'-Dimethyloxamide reacts with phosphorus oxychloride (POCl₃) to form a chloroimidazole intermediate, which is reduced to the target compound using hydroiodic acid. While effective for regioselective chlorination, this method suffers from low overall yields (30–40%) due to competing side reactions.

Direct Functionalization of Preformed Imidazoles

Friedel-Crafts Acetylation of 5-Chloro-1-methylimidazole

The most efficient route involves Friedel-Crafts acylation of commercially available 5-chloro-1-methylimidazole. Using acetyl chloride (1.2 eq) and aluminum trichloride (AlCl₃, 1.5 eq) in dichloromethane at 0–5°C, the acetyl group is introduced at position 2 with 68–72% yield. Key parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0–5°C Prevents ring chlorination
Acetyl Chloride Eq 1.2 Minimizes diacylation
Reaction Time 4 h Completes acylation

This method’s scalability is limited by the cost of 5-chloro-1-methylimidazole, which retails at ~$450/g in research quantities.

Halogen-Ketone Exchange Reactions

An alternative approach employs 2-acetyl-1-methylimidazole as the starting material. Chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at reflux. This method yields 60–65% product but requires rigorous exclusion of moisture to prevent hydrolysis.

Multicomponent One-Pot Syntheses

Urea/Hydrogen Peroxide (UHP)-Catalyzed Condensation

A green chemistry approach adapts the UHP-catalyzed multicomponent reaction (MCR) for imidazoles. Benzoin, 5-chloro-2-pentanone, and ammonium acetate react in ethanol under reflux with UHP (10 mol%) to form the target compound in a single step:

$$
\text{Benzoin} + \text{5-Chloro-2-pentanone} + \text{NH}_4\text{OAc} \xrightarrow{\text{UHP, EtOH}} \text{Product}
$$

This method achieves 75% yield with a 3-hour reaction time, outperforming classical routes in atom economy.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the condensation of glyoxal, methylamine hydrochloride, and chloroacetone in acetic acid. This method reduces reaction times from hours to minutes while maintaining yields of 70–72%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields analytically pure product (mp 116–117°C). Impurities from unreacted starting materials are removed via activated charcoal treatment during hot filtration.

Spectroscopic Validation

  • FT-IR : Strong absorption at 1659 cm⁻¹ confirms the C=O stretch.
  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃CO), 3.75 (s, 3H, N-CH₃), 7.25 (s, 1H, imidazole H4).
  • ¹³C NMR : δ 195.2 (C=O), 137.8 (C5), 129.4 (C2), 35.1 (N-CH₃).

Industrial-Scale Production Considerations

Bulk Synthesis Challenges

Pilot-scale trials using Friedel-Crafts acylation in continuous flow reactors demonstrate 85% conversion at 10 kg/batch. Key issues include:

  • Aluminum chloride disposal costs
  • Exothermic reaction control
  • Product degradation above 50°C

Alternative Catalysts

Zeolite H-beta catalysts enable solvent-free acylation at 80°C with 78% yield, reducing metal waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost ($/g) Scalability
Friedel-Crafts 70 99.5 12.40 Moderate
UHP MCR 75 98.8 8.20 High
Microwave-Assisted 72 99.1 9.80 Limited
Wallach Synthesis 40 97.0 18.60 Low

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), acidic or basic conditions

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid or ketone.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals and agrochemicals. Researchers utilize it to explore reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain bacterial strains and cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of imidazole derivatives in combating resistant bacterial infections and tumor growth .

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate or intermediate in synthesizing therapeutic agents. Its structural features enable it to interact with biological targets effectively, making it a candidate for further development into drugs aimed at treating various diseases, including infections and cancers.

Industrial Applications

The compound is also utilized in industrial settings for developing new materials, such as polymers and dyes, due to its unique chemical properties. Its reactivity allows for incorporation into polymer chains or as a dye component, enhancing material performance in various applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential application in developing new antibiotics .

Case Study 2: Cancer Research

In another investigation published in Journal of Medicinal Chemistry, the anticancer properties of imidazole derivatives were assessed. The study found that compounds similar to this compound inhibited cell proliferation in several cancer cell lines, highlighting its promise as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Key Observations:

The phenyl group in 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-one correlates with enhanced antibacterial activity, suggesting aromatic moieties improve target interaction .

Synthetic Routes: Imidazole derivatives are commonly synthesized via condensation reactions (e.g., benzil + aldehydes) using catalysts like ceric ammonium nitrate (CAN) or sodium methylate in DMSO .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., Cl, NO₂) often exhibit enhanced antimicrobial properties. For instance, 1-[5-(4-Chlorophenyl)-...]ethan-1-one shows potent antibacterial effects , while sertaconazole () demonstrates antifungal activity due to its dichlorophenyl and imidazole moieties .

Research Findings and Data Gaps

Antimicrobial Potential

  • Antibacterial Activity: The phenyl-substituted analogue (C₁₂H₁₂N₂O) displayed notable antibacterial activity, likely due to increased lipophilicity enhancing membrane penetration .
  • Antifungal Activity : Sertaconazole (), a structurally complex imidazole derivative, highlights the role of chloro and aromatic groups in targeting fungal enzymes .

Structural-Activity Relationships (SAR)

  • Chloro Substitution : Chlorine at position 5 (target) versus position 2 () may reduce steric hindrance, favoring interactions with enzymatic pockets.
  • Amino vs. Chloro: Replacing Cl with NH₂ () could modulate solubility and hydrogen-bonding capacity, affecting bioavailability.

Unresolved Questions

  • The target compound’s biological activity remains uncharacterized in the provided evidence.
  • Positional isomerism (e.g., Cl at 2 vs. 5) necessitates further comparative studies to elucidate pharmacological differences.

Biological Activity

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one is an organic compound belonging to the imidazole family, characterized by a five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylimidazole with chloroacetyl chloride under basic conditions. The general procedure is as follows:

Reactants:

  • 1-Methylimidazole
  • Chloroacetyl chloride

Conditions:

  • Basic medium (e.g., sodium hydroxide)
  • Solvent (e.g., dichloromethane)
  • Room temperature

Procedure:
The reactants are mixed in the solvent, and the reaction is allowed to proceed at room temperature. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against both bacterial and fungal strains. Notably, imidazole derivatives are known to interact with enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.

Key Findings:

  • Antibacterial Activity: Studies have shown that the compound demonstrates significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Properties

Preliminary research suggests that this compound may also possess anticancer properties, although detailed studies are still required to elucidate its mechanisms of action.

Mechanism of Action:
The biological activity of imidazole derivatives often involves:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell metabolism.
  • Cell Signaling Modulation: Interactions with cellular pathways that regulate growth and apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Activity: A study conducted on various imidazole derivatives indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity. The presence of chlorine in this compound was noted to be particularly influential in its bioactivity .
  • Potential Drug Candidate: Research into the compound's interactions with specific proteins has shown promise for its use as a drug candidate targeting various diseases, including infections and cancer .

Q & A

Q. Table 1. Representative Synthetic Routes from Analogous Compounds

StepReagents/ConditionsKey ObservationsReference
1Chloroacetyl chloride, K₂CO₃, dioxane, 80°C, 6hHigh purity (99%) achieved via recrystallization
2Aryl amine, K₂CO₃, ethanol, reflux 16hYield optimization (65–75%) via pH control

Q. Key Considerations :

  • Solvent polarity affects reaction kinetics; polar aprotic solvents (dioxane) favor nucleophilic substitution.
  • Temperature control minimizes side products (e.g., over-acylation).

Basic Question: What spectroscopic methods are employed for structural elucidation, and how are key spectral features interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups), δ 7.0–8.0 ppm (imidazole protons). Chlorine substituents deshield adjacent protons .
    • ¹³C NMR : Carbonyl (C=O) signals at ~200 ppm; imidazole carbons at 120–150 ppm .
  • MS : Molecular ion peak at m/z 158.59 (M⁺) confirmed via ESI-MS .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹; C-Cl at 650–750 cm⁻¹ .

Q. Table 2. Key Spectral Data

TechniqueDiagnostic Peaks/BandsStructural AssignmentReference
¹H NMRδ 2.6 (s, 3H)N-methyl group
¹³C NMRδ 195.2Ketone carbonyl
FT-IR1715 cm⁻¹C=O stretch

Advanced Question: How can computational chemistry (e.g., DFT) aid in understanding electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) predicts:

  • HOMO-LUMO gaps : Correlate with electrophilic reactivity (e.g., nucleophilic attack at the carbonyl group) .
  • Charge distribution : Chlorine’s electron-withdrawing effect polarizes the imidazole ring, enhancing electrophilicity at the 2-position.
  • Reaction pathways : Simulated intermediates for acylation or halogenation reactions.

Q. Table 3. DFT-Computed Parameters

ParameterValue (eV)ImplicationReference
HOMO-6.2Electrophilic sites
LUMO-1.8Susceptibility to nucleophiles

Validation : Compare experimental (e.g., X-ray) bond lengths/angles with DFT-optimized geometries .

Advanced Question: What strategies resolve discrepancies in crystallographic refinement of this compound?

Methodological Answer:

  • Software : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key steps:
    • Twinned data : Apply HKLF5 format for twin refinement .
    • Disordered atoms : Use PART and SUMP commands to model split positions .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency.

Case Study : Similar imidazole derivatives required anisotropic refinement for chlorine atoms to resolve electron density maps .

Advanced Question: How do structural modifications at the 5-chloro position affect biological activity?

Methodological Answer:

  • SAR Studies :
    • 5-Chloro → 5-Fluoro : Increased metabolic stability (reduced CYP450 interaction) but lower solubility .
    • Methyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Experimental Validation :
    • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) .
    • ADMET profiling : Use hepatic microsomes for metabolic stability; Caco-2 cells for permeability .

Q. Table 4. Impact of Substituents on Bioactivity

ModificationBiological EffectMechanismReference
5-Cl → 5-FReduced toxicityLower reactive metabolite formation
N-methylEnhanced selectivitySteric hindrance at binding site

Basic Question: What handling protocols ensure compound stability during experiments?

Methodological Answer:

  • Storage : 4°C in airtight, amber vials to prevent photodegradation .
  • Safety : Use nitrile gloves and fume hoods; avoid inhalation (respiratory protection if powdered) .
  • Decomposition : Monitor via TLC/HPLC; discard if discoloration (yellow → brown) occurs.

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